molecular formula C12H18ClN5O2 B14147862 Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate CAS No. 30084-24-3

Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate

Cat. No.: B14147862
CAS No.: 30084-24-3
M. Wt: 299.76 g/mol
InChI Key: NWFNSNMRKVQOFX-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate is a chemical compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate typically involves the reaction of 4-chloro-6-piperidin-1-yl-1,3,5-triazine with ethyl glycinate. The reaction is carried out in the presence of a suitable base, such as sodium carbonate, in a solvent mixture of dioxane and water. The reaction is typically conducted at elevated temperatures (70-80°C) to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with biological molecules, potentially disrupting their normal function. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with proteins and enzymes is of particular interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate is unique due to its specific triazine structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

30084-24-3

Molecular Formula

C12H18ClN5O2

Molecular Weight

299.76 g/mol

IUPAC Name

ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate

InChI

InChI=1S/C12H18ClN5O2/c1-2-20-9(19)8-14-11-15-10(13)16-12(17-11)18-6-4-3-5-7-18/h2-8H2,1H3,(H,14,15,16,17)

InChI Key

NWFNSNMRKVQOFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC(=NC(=N1)Cl)N2CCCCC2

solubility

12.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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